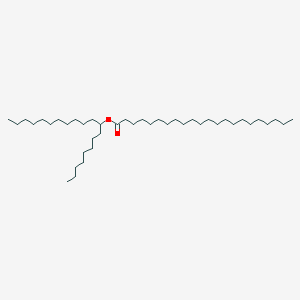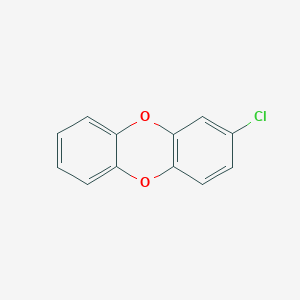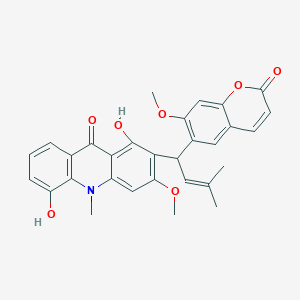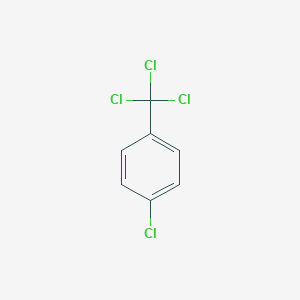
2,4,6-トリブロモビフェニル
概要
説明
2,4,6-Tribromobiphenyl is a brominated derivative of biphenyl . It is used as a flame retardant and is known to bind to the XRE promoter region of genes it activates . It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .
Synthesis Analysis
N-(2,4,6-tribromophenyl)maleimide (TBPMI) was synthesized using three different catalysts, including stannous chloride, anhydrous acetic acid, and phosphoric acid . The catalytic efficiency of anhydrous acetic acid was higher than that of stannous chloride .
Molecular Structure Analysis
The molecular formula of 2,4,6-Tribromobiphenyl is C12H7Br3 . Its molecular weight is 390.896 .
Chemical Reactions Analysis
2,4,6-Tribromobiphenyl can react with oxidizing materials .
Physical And Chemical Properties Analysis
2,4,6-Tribromobiphenyl is slightly soluble in water . It has a molecular weight of 390.896 .
科学的研究の応用
難燃性
2,4,6-トリブロモビフェニル: は、火の広がりを抑制または抵抗する能力があるため、難燃剤として広く使用されています。火災の安全性向上のため、プラスチック、繊維、電子部品など、さまざまな材料に添加されることがよくあります。 この化合物の臭素原子は、燃焼プロセスを妨げる効果があり、その結果、材料の燃えやすさが低下します .
分子インプリンティング技術
この化合物は、分子インプリントポリマー(MIP)の開発に利用されてきました。MIPは、2,4,6-トリブロモビフェニルなどのターゲット分子の形状と官能基に合わせた特定の空洞を持つように設計された材料です。 これらのポリマーは、センシングアプリケーションに使用でき、ターゲット分子に選択的に結合するため、さまざまな環境におけるターゲット分子の検出と定量が可能になります .
環境モニタリング
その残留性と潜在的な毒性のために、2,4,6-トリブロモビフェニルは環境中で監視されています。水、土壌、空気のサンプルで見ることができ、そのレベルが追跡され、環境汚染が評価されます。 ガスクロマトグラフィー質量分析法などの分析方法を使用して、環境サンプル中のこの化合物を検出および定量します .
合成中間体
2,4,6-トリブロモビフェニル: は、さまざまな産業用途で使用される他の臭素化化合物の製造における合成中間体として役立ちます。 その反応性により、さらなる化学修飾が可能になり、さまざまな特性と用途を持つ幅広い誘導体の合成につながります .
生物蓄積と毒性に関する研究
2,4,6-トリブロモビフェニルに関する研究には、生物におけるその生物蓄積とその潜在的な毒性効果も含まれます。研究は、この化合物が食物連鎖にどのように蓄積し、人間の健康や野生生物にどのような影響を与えるかに焦点を当てています。 その毒性プロファイルを理解することは、リスク評価と安全規制の開発に不可欠です .
作用機序
Pharmacokinetics
It is known that the compound is a small molecule , which may influence its bioavailability and pharmacokinetic properties.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4,6-Tribromobiphenyl. For instance, the compound’s transformation was found to be significantly faster under oxic conditions than under anoxic conditions . Moreover, the transformation was boosted when the soil redox changed from anoxic to oxic state . These findings suggest that the environmental redox state can significantly influence the fate and transformation of 2,4,6-Tribromobiphenyl.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
2,4,6-Tribromobiphenyl acts as a ligand-activated transcriptional activator . It binds to the XRE promoter region of genes it activates . This compound activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . Through these interactions, 2,4,6-Tribromobiphenyl mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons .
Cellular Effects
The cellular effects of 2,4,6-Tribromobiphenyl are primarily mediated through its role as a ligand-activated transcriptional activator . By binding to the XRE promoter region of genes, it influences cell function by altering gene expression . This can impact various cellular processes, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, 2,4,6-Tribromobiphenyl exerts its effects through binding interactions with biomolecules . It binds to the XRE promoter region of genes, leading to the activation of multiple phase I and II xenobiotic chemical metabolizing enzyme genes . This can result in changes in gene expression, enzyme inhibition or activation, and mediate the biochemical and toxic effects of halogenated aromatic hydrocarbons .
特性
IUPAC Name |
1,3,5-tribromo-2-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br3/c13-9-6-10(14)12(11(15)7-9)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLZBYQDXVJFII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074767 | |
| Record name | PBB 030 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59080-33-0 | |
| Record name | 2,4,6-Tribromobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059080330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PBB 030 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-TRIBROMOBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85FDB63694 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can we detect the presence of 2,4,6-Tribromobiphenyl in textiles?
A1: A recent study [] developed a method for detecting 2,4,6-Tribromobiphenyl, alongside other brominated and phosphorus-based flame retardants, in textiles. The method employs gas chromatography-mass spectrometry (GC-MS) after extracting the compounds from the textile samples using ultrasonic extraction with a mixture of acetone and n-hexane. This method demonstrated high sensitivity, with a detection limit of 0.80 ng for 2,4,6-Tribromobiphenyl.
Q2: Can microorganisms degrade 2,4,6-Tribromobiphenyl?
A2: Yes, research [] has shown that anaerobic microbial communities can dehalogenate 2,4,6-Tribromobiphenyl. Specifically, a microbial enrichment culture derived from PCB-free sediment exhibited para-dechlorination activity, effectively removing a chlorine atom from the para position of 2,4,6-Tribromobiphenyl. Interestingly, this dechlorination was observed both in the presence and absence of 2,4,6-trichlorobiphenyl (246-CB), suggesting that 2,4,6-Tribromobiphenyl itself can act as an inducer of the dehalogenation process in this microbial community.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate](/img/structure/B166999.png)
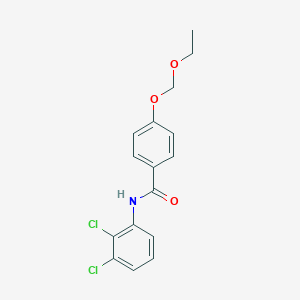



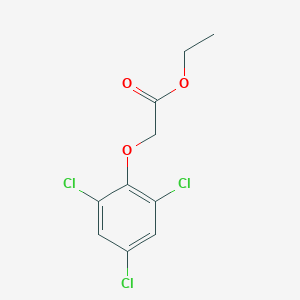
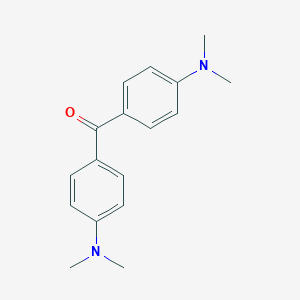
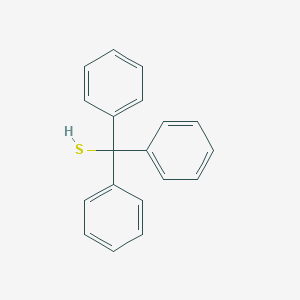

![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-Amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B167024.png)
